D-(+)-Galacturonic acid monohydrate

説明

BenchChem offers high-quality D-(+)-Galacturonic acid monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-(+)-Galacturonic acid monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

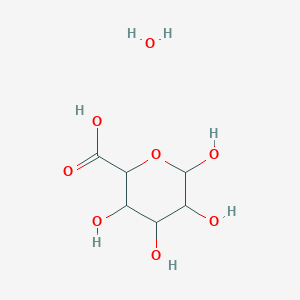

Structure

3D Structure of Parent

特性

分子式 |

C6H12O8 |

|---|---|

分子量 |

212.15 g/mol |

IUPAC名 |

3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2 |

InChIキー |

BGHPCEJXDOGRGW-UHFFFAOYSA-N |

正規SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O.O |

製品の起源 |

United States |

Foundational & Exploratory

Technical Deep Dive: D-(+)-Galacturonic Acid in Plant Cell Wall Architecture

Executive Summary

D-(+)-Galacturonic acid (GalA) is not merely a structural monomer; it is the rheological command center of the primary plant cell wall. As the principal component of pectin, GalA governs the wall's porosity, charge density, and mechanical stiffness.[1] For researchers in plant physiology and drug delivery, understanding GalA extends beyond its chemical formula (

Chemical & Structural Foundations

The GalA Monomer

D-Galacturonic acid is an oxidized form of D-galactose, distinguished by a carboxylic acid group at C-6.[2][3] In the cell wall, it predominantly exists as

-

pKa: ~3.5. At physiological pH (apoplast pH ~5.5), unmethylated carboxyl groups are negatively charged (

), driving ionic interactions. -

Conformation: The pyranose ring adopts a

chair conformation, positioning the C-6 carboxyl group equatorially, which is critical for the stability of calcium-mediated junctions.

The Pectin Matrix: Three Functional Domains

GalA forms the backbone of three distinct polysaccharide domains. The ratio and interconnection of these domains dictate the wall's physical properties.

| Domain | Backbone Structure | GalA Linkage | Key Substituents | Function |

| Homogalacturonan (HG) | Linear homopolymer | Methyl/Acetyl at C-6/O-2,3 | "Smooth" region; main site of Ca | |

| Rhamnogalacturonan-I (RG-I) | Disaccharide repeat | Galactose/Arabinose side chains | "Hairy" region; hydration, steric spacing, prevents HG aggregation. | |

| Rhamnogalacturonan-II (RG-II) | HG-like backbone | Complex side chains (Apiose, KDO) | Borate cross-linking (dimerization); essential for wall tensile strength.[4] |

Functional Architecture: The Egg-Box Model & Rheology

The most critical structural mechanism involving GalA is the calcium-mediated cross-linking of Homogalacturonan (HG) . This is not a static interaction but a dynamic phase transition controlled by methylesterification.

The "Egg-Box" Mechanism

For HG chains to cross-link, they must be demethylesterified . Pectin Methylesterases (PMEs) remove methyl groups from the C-6 carboxyl, creating blocks of negatively charged GalA residues.

-

Coordination: Ca

ions fit between two antiparallel HG chains. -

Binding Site: The ion coordinates with the carboxylate oxygen, the ring oxygen, and hydroxyl groups of four GalA residues (two from each chain).

-

Cooperativity: Initial binding facilitates subsequent binding, creating a "zipper" effect that rigidifies the matrix.

Scientist's Note: While the classic "egg-box" model is widely cited, recent X-ray scattering data suggests a "shifted" egg-box configuration may be more energetically favorable in hydrated systems, allowing for greater flexibility than a rigid crystal lattice.

Visualization of Pectin Architecture

The following diagram illustrates the relationship between the three domains and the calcium cross-linking mechanism.

Figure 1: Structural hierarchy of pectin domains and the PME-mediated calcium cross-linking pathway.[4]

Biosynthesis & Metabolic Trafficking

GalA biosynthesis is a Golgi-localized process requiring precise coordination between nucleotide sugar synthesis and glycosyltransferase complexes.

The GAUT1:GAUT7 Complex

Unlike simple iterative polymerization, HG biosynthesis relies on a unique protein complex:

-

GAUT1 (Galacturonosyltransferase 1): The catalytic subunit.[5] It is processed in the Golgi, losing its transmembrane domain.[5]

-

GAUT7: A homolog lacking catalytic activity. It retains its transmembrane domain and acts as an anchor , tethering the soluble GAUT1 to the Golgi membrane.

-

Mechanism: This complex transfers GalA from UDP-GalA onto the non-reducing end of the growing polysaccharide chain.

Precursor Pathway

The supply of UDP-D-GalA is the rate-limiting step.

-

UDP-D-Glucose

UDP-D-Glucuronic Acid -

UDP-D-Glucuronic Acid

UDP-D-Galacturonic Acid

Figure 2: The UDP-GalA biosynthetic pathway and GAUT-mediated polymerization in the Golgi.

Physiological Signaling: Oligogalacturonides (OGs)

GalA oligomers function as potent signaling molecules known as Oligogalacturonides (OGs) .[6][7][8] When the cell wall is breached by pathogens (secreting polygalacturonases) or mechanical damage, OGs with a Degree of Polymerization (DP) between 10–15 are released.[9]

The DAMP Pathway

-

Release: Homogalacturonan is fragmented into OGs.

-

Perception: OGs bind to Wall-Associated Kinases (WAKs) , specifically WAK1, which spans the plasma membrane.

-

Transduction: This triggers a MAPK cascade (MPK3/MPK6) and an oxidative burst (ROS production).[7]

-

Outcome: Upregulation of defense genes (e.g., PAD3), callose deposition, and cell wall reinforcement.

Experimental Insight: In drug development, OGs are being investigated as non-toxic immunomodulators or "green" adjuvants that stimulate innate immunity without the side effects of synthetic compounds.

Analytical Methodologies

Accurate quantification and characterization of GalA are notoriously difficult due to the recalcitrance of the cell wall matrix.

Protocol: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

This is the gold standard for separating GalA from neutral sugars.

Step-by-Step Workflow:

-

Extraction:

-

Soluble Pectin: Extract with CDTA (chelates Ca

) or Na -

Total Hydrolysis: Treat residue with 2M Trifluoroacetic acid (TFA) at 120°C for 1 hour. Note: H

SO

-

-

Separation:

-

Column: Dionex CarboPac PA20.

-

Eluent: Gradient of Sodium Acetate in 100 mM NaOH.

-

Detection: Pulsed Amperometric Detection (PAD). GalA elutes later than neutral sugars due to its negative charge.

-

-

Validation: Use an internal standard (e.g., galactonic acid) to correct for recovery losses during hydrolysis.

Protocol: Colorimetric Quantification (m-Hydroxydiphenyl)

For rapid throughput, the m-hydroxydiphenyl (MHDP) method is superior to the older carbazole method (which reacts with neutral sugars).

-

Hydrolysis: Solubilize sample in concentrated H

SO -

Reaction: Add MHDP reagent.

-

Read: Absorbance at 520 nm.

-

Correction: Subtract background absorbance of the sample without MHDP to account for non-specific browning.

Immunoprofiling (JIM/LM Antibodies)

To map GalA distribution in situ:

-

JIM5 / LM19: Binds low-methylesterified HG (indicates stiff/adhesive zones).

-

JIM7 / LM20: Binds high-methylesterified HG (indicates flexible/growing zones).

Applications in Pharma & Biotech

The unique chemistry of GalA is exploited in delayed-release drug formulations.

-

Colon-Targeted Delivery: Pectin matrices remain intact in the stomach (low pH) and small intestine. In the colon, bacterial polygalacturonases degrade the GalA backbone, releasing the drug payload exactly where needed (e.g., for IBD treatments).

-

Low-Methoxyl Pectins (LMP): Used to encapsulate cells or proteins via Ca

gelation (mild conditions, no organic solvents).

References

-

Structure and Function of Pectin: Mohnen, D. (2008).[3] "Pectin structure and biosynthesis." Current Opinion in Plant Biology. Link

-

The Egg-Box Model: Braccini, I., & Pérez, S. (2001). "Molecular basis of Ca2+-induced gelation in alginates and pectins: The egg-box model revisited." Biomacromolecules. Link

-

GAUT1:GAUT7 Complex: Atmodjo, M. A., et al. (2011). "Galacturonosyltransferase (GAUT)1 and GAUT7 are the core of a plant cell wall pectin biosynthetic homogalacturonan:galacturonosyltransferase complex."[5] Proceedings of the National Academy of Sciences. Link

-

Oligogalacturonides & WAKs: Brutus, A., et al. (2010). "A domain swap approach reveals a role of the plant wall-associated kinase 1 (WAK1) as a receptor of oligogalacturonides." Proceedings of the National Academy of Sciences. Link

-

Analytical Methods (MHDP): Blumenkrantz, N., & Asboe-Hansen, G. (1973). "New method for quantitative determination of uronic acids." Analytical Biochemistry. Link

Sources

- 1. Understanding pectin cross-linking in plant cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. scispace.com [scispace.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell wall bricks of defence: the case study of oligogalacturonides [frontiersin.org]

chemical and physical properties of D-(+)-galacturonic acid monohydrate

Chemical Characterization, Stability Mechanisms, and Analytical Protocols

Executive Summary

D-(+)-Galacturonic acid monohydrate (GalA[1][2][3][4][5]·H₂O) is the oxidized derivative of D-galactose and the principal structural monomer of pectin.[5] In pharmaceutical and biochemical contexts, it serves as a critical intermediate for synthesizing nucleoside analogues, pH-sensitive hydrogels, and prodrug scaffolds. This guide provides a rigorous technical analysis of its physicochemical properties, degradation pathways, and validated analytical methodologies.

Physicochemical Datasheet

The following data represents the standard profile for high-purity (>98%) D-(+)-galacturonic acid monohydrate.

| Property | Value / Description | Experimental Condition |

| IUPAC Name | (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid hydrate | - |

| CAS Number | 91510-62-2 (Monohydrate) | Distinct from Anhydrous (685-73-4) |

| Molecular Formula | C₆H₁₀O₇[3][6][7] · H₂O | - |

| Molecular Weight | 212.15 g/mol | - |

| Appearance | White to off-white crystalline needles | Recrystallized from ethanol/water |

| Melting Point | 159–160 °C (Decomposes) | Heating rate 1°C/min |

| Solubility | Soluble in water; Slightly soluble in hot ethanol; Insoluble in ether | 25 °C |

| pKa | 3.51 ± 0.05 | Potentiometric titration at 25°C |

| Specific Rotation [α]²⁰D | +53.0° ± 2.0° (Equilibrium) | c=10, H₂O, after 24h mutarotation |

| Initial Rotation | +98.0° to +107.0° | α-anomer, immediately after dissolution |

Structural Analysis & Stereochemistry

Crystal Structure and Anomeric Preference

In its solid monohydrate form, D-galacturonic acid crystallizes exclusively as the α-pyranose anomer. The crystal lattice is stabilized by an extensive network of hydrogen bonds involving the carboxylic acid group, the four hydroxyl groups, and the water of crystallization.

-

Conformation: The pyranose ring adopts a 4C1 chair conformation , placing the bulky carboxyl group at C5 in an equatorial position, which minimizes 1,3-diaxial interactions.

-

Mutarotation: Upon dissolution in water, the rigid α-anomer undergoes mutarotation. The hemiacetal ring opens to form the acyclic aldehyde intermediate, subsequently re-closing to form an equilibrium mixture of α- and β-anomers (approx. 30:70 ratio). This explains the shift in optical rotation from an initial ~+98° to the equilibrium value of +53°.

Reactivity & Stability Profile

GalA is significantly more reactive than its parent sugar, galactose, primarily due to the electron-withdrawing effect of the C6 carboxylic acid. This activates the C1 carbonyl, making the molecule susceptible to non-enzymatic browning and decarboxylation.

Thermal Degradation Mechanism

Under thermal stress (especially >60°C or in acidic pH), GalA degrades via a pathway distinct from neutral sugars. The critical intermediate is 2-ketoglutaraldehyde , formed after decarboxylation.

Figure 1: Thermal degradation pathway of D-galacturonic acid leading to browning pigments.

Analytical Methodologies

Protocol A: High-Precision Potentiometric pKa Determination

Objective: To determine the precise dissociation constant of the carboxyl group, essential for buffer preparation and prodrug formulation.

Reagents:

-

D-(+)-Galacturonic acid monohydrate (dried in vacuum desiccator).[5][6]

-

0.1 N NaOH (Standardized against KHP).

-

Carbonate-free deionized water (boiled and cooled under N₂).

Methodology:

-

Preparation: Dissolve 212.15 mg (1.0 mmol) of GalA·H₂O in 50 mL of carbonate-free water. Maintain temperature at 25°C ± 0.1°C using a jacketed beaker.

-

Blank Calibration: Calibrate pH electrode using pH 4.01 and 7.00 standards.

-

Titration: Add 0.1 N NaOH in 0.05 mL increments. Record pH after stabilization (drift < 0.002 pH/min).

-

Calculation: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point (0.5 mmol NaOH added).

-

Self-Validation Check: The equivalence point must occur at exactly 10.0 mL ± 0.1 mL. Deviation indicates moisture absorption or impurity.

-

Protocol B: HPLC Quantification via PMP Derivatization

Objective: Quantification of GalA in complex matrices (e.g., pectin hydrolysates) where UV detection of the native molecule is poor due to lack of chromophores.

Principle: Condensation of GalA with 1-phenyl-3-methyl-5-pyrazolone (PMP) yields a bis-PMP derivative with strong UV absorbance at 245 nm.

Figure 2: Workflow for PMP-derivatization HPLC analysis of Galacturonic Acid.

Step-by-Step Protocol:

-

Derivatization: Mix 100 µL sample + 100 µL 0.3 M NaOH + 100 µL 0.5 M PMP (in methanol).

-

Incubation: Heat at 70°C for 60 minutes.

-

Neutralization: Cool to room temp; add 100 µL 0.3 M HCl.

-

Extraction: Add 1 mL Chloroform, vortex vigorously, centrifuge. Discard bottom organic layer (removes excess PMP). Repeat 3 times.

-

Analysis: Inject 10 µL of the top aqueous layer onto a C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate buffer (pH 6.0) : Acetonitrile (83:17 v/v).

-

Flow Rate: 1.0 mL/min.

-

Biological & Pharmaceutical Applications[2][10]

-

Prodrug Targeting: The carboxylic acid moiety allows for esterification with drug molecules (e.g., colon-specific delivery systems). The bond is stable in the upper GI tract but cleaved by colonic pectinases/glycosidases.

-

Chelation Therapy: The arrangement of hydroxyls and the carboxylate group enables GalA to chelate divalent cations (Ca²⁺, Zn²⁺), utilized in heavy metal detoxification formulations.

References

-

Bornik, M. A., & Kroh, L. W. (2021). Influence of the Carboxylic Function on the Degradation of D-Galacturonic Acid and Its Polymers. Journal of Agricultural and Food Chemistry, 69(32), 9403–9411. Retrieved from [Link]

-

PubChem. (2025).[8] Compound Summary: alpha-D-Galacturonic acid monohydrate. National Library of Medicine. Retrieved from [Link]

-

Tang, H. R., Belton, P., et al. (2001).[9] Solid state NMR and X-ray diffraction studies of α-D-galacturonic acid monohydrate. Carbohydrate Research, 330(3), 391-399.[9] Retrieved from [Link]

Sources

- 1. D-(+)-Galacturonic acid monohydrate - [sigmaaldrich.com]

- 2. CAS 91510-62-2: D(+)-Galacturonic acid monohydrate [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Manufacturers of D-(+)-Galacturonic acid, monohydrate, ≥97%, CAS 91510-62-2, G 7012, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 5. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]

- 6. D-GALACTURONIC ACID | 685-73-4 [chemicalbook.com]

- 7. D- (+)-Galacturonic acid 97 (Titration) 91510-62-2 [sigmaaldrich.com]

- 8. alpha-D-Galacturonic acid monohydrate | C6H12O8 | CID 91872458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

Technical Guide: Solubility Profile and Solvent Interactions of D-(+)-Galacturonic Acid Monohydrate

[1]

Executive Summary

D-(+)-Galacturonic acid monohydrate (GalA[1][2]·H₂O), the oxidized form of D-galactose, is the principal structural constituent of pectin.[3] Its solubility behavior is governed by a delicate balance between its hydrophilic polyhydroxyl nature and its ionizable carboxylic acid group (pKa ~3.5).[1]

For researchers and process engineers, understanding this solubility landscape is critical for two opposing workflows: dissolution (for biological assays and derivatization) and precipitation (for purification and recovery from biomass).[1] This guide synthesizes the physicochemical drivers of GalA solubility, providing actionable data for solvent selection and experimental design.

Part 1: Physicochemical Identity & Solvation Mechanics[1]

Structural Determinants of Solubility

D-Galacturonic acid exists primarily in the pyranose ring form. The commercial "monohydrate" solid incorporates one water molecule per acid molecule into the crystal lattice, which stabilizes the structure but also dictates the initial dissolution enthalpy.

-

Hydrogen Bonding: With five hydrogen bond donors and seven acceptors, GalA interacts strongly with protic solvents (water, methanol) via hydrogen bonding networks.[1]

-

Ionization: The carboxylic acid at C6 introduces a pH-dependent solubility switch.[1] Below pH 3.5, the molecule is protonated and less soluble; above pH 4.0, it exists as the galacturonate anion, exhibiting significantly higher solubility due to ion-dipole interactions with water.

The Mutarotation Factor

Upon dissolution in water, the

-

Implication: Solubility measurements must allow sufficient equilibration time (typically >24 hours) for the mutarotation equilibrium to stabilize, as the

and

Part 2: Solubility Landscape

Aqueous Solubility

Water is the primary solvent for GalA. While commercial datasheets often list conservative "stock solution" limits (e.g., 5 mg/mL for biological assays), the physicochemical saturation limit is significantly higher.[1]

| Parameter | Value / Behavior | Context |

| Saturation Solubility | ~295 g/L (Predicted) | High solubility due to multiple -OH groups.[1] |

| Biological Stock Limit | ~5–50 mg/mL | Practical limit for preparing stable assay buffers.[1] |

| pH Dependence | High > pH 4.0 | Formation of soluble galacturonate salts (Na, K).[1] |

| Temperature Effect | Positive correlation | Solubility increases markedly with temperature.[1] |

Organic Solvent Profile

The solubility of GalA drops sharply as solvent polarity decreases. This differential is exploited in purification processes.

| Solvent | Solubility Status | Mechanistic Insight | Application |

| Methanol | Moderately Soluble | Dissolves GalA "much more readily" than ethanol due to higher polarity and smaller molecular size.[1] | Extraction/Recrystallization |

| Ethanol | Slightly Soluble | Soluble in hot ethanol; precipitates upon cooling.[1] | Anti-solvent Crystallization |

| Acetone | Insoluble / Anti-solvent | Induces rapid precipitation; yields a firmer coagulum than ethanol.[1] | Precipitation/Recovery |

| DMSO | Soluble (~42 mg/mL) | Aprotic polar solvent; disrupts H-bonding lattice effectively.[1] | NMR analysis, Organic synthesis |

| Diethyl Ether | Insoluble | Lack of H-bond donors/acceptors prevents solvation.[1] | Washing/Removing impurities |

Critical Insight: The solubility difference between Methanol and Ethanol is a key process lever.[1][4] Methanol is often used to extract GalA from crude residues, while Ethanol is added subsequently to force crystallization.

Part 3: Thermodynamics & Visualization[1]

Solvation Logic Diagram

The following diagram illustrates the decision logic for solvent selection based on the desired chemical state of GalA.

Figure 1: Solvent interaction logic.[1] Green paths indicate high solubility/stability; red dashed paths indicate precipitation mechanisms.[1]

Part 4: Experimental Protocols

Protocol 1: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic solubility limit in a specific solvent at a defined temperature.[1]

-

Preparation:

-

Equilibration:

-

Incubate at the target temperature (e.g., 25°C) with constant agitation (200 rpm) for 24–48 hours .

-

Note: Extended time is required to reach mutarotation equilibrium in aqueous media.

-

-

Separation:

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures to prevent crashing out).[1]

-

-

Quantification:

-

Method A (HPLC): Dilute filtrate and analyze via HPLC (Aminex HPX-87H column, 5 mM H₂SO₄ mobile phase, RI detector).

-

Method B (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue (less specific, prone to impurity error).[1]

-

Protocol 2: Purification via Anti-Solvent Crystallization

Objective: To recover high-purity GalA from an aqueous crude solution.[1]

-

Concentration: Evaporate the aqueous GalA solution under vacuum (Rotavap) at <50°C to a thick syrup (approx. 60–70% Brix). Avoid high heat to prevent decarboxylation.[1]

-

Solvent Addition:

-

Slowly add 95% Ethanol to the syrup while stirring.

-

Ratio: Typically 3:1 to 4:1 (Ethanol:Syrup volume).[1]

-

-

Crystallization:

-

Allow the mixture to stand at 4°C for 12–24 hours.

-

GalA monohydrate will crystallize as white microneedles.[3]

-

-

Recovery:

Part 5: Process Design Workflow

The following workflow describes the extraction and isolation of GalA from pectin-rich biomass, highlighting where solubility properties are leveraged.

Figure 2: Purification workflow leveraging the solubility differential between water and organic anti-solvents.[1]

References

-

National Institute of Standards and Technology (NIST). Preparation of D-Galacturonic Acid from Pectin.[1] Journal of Research of the National Bureau of Standards.[4][5] Link

-

ChemicalBook. D-Galacturonic acid Properties and Solubility Data.Link[1]

-

Cayman Chemical. D-Galacturonic Acid (hydrate) Product Information & Solubility.Link[1][2]

-

Kohn, R., & Kováč, P. Dissociation constants of D-galacturonic and D-glucuronic acid and their O-methyl derivatives. Chemicke Zvesti, 1978.[6] Link

-

FooDB. Compound Summary: D-Galacturonic acid (FDB001161).[1]Link[1]

-

Selleck Chemicals. D-(+)-Galacturonic acid monohydrate Solubility in DMSO/Ethanol.[1]Link[1]

D-(+)-galacturonic acid monohydrate CAS number and molecular weight

Technical Whitepaper: D-(+)-Galacturonic Acid Monohydrate Physicochemical Profile, Biopharmaceutical Applications, and Metabolic Engineering

Executive Summary

D-(+)-Galacturonic acid monohydrate (GalA[1][2]·H₂O) is the oxidized form of D-galactose and the principal monomeric constituent of pectin, a structural heteropolysaccharide found in plant cell walls. In biopharmaceutical contexts, it serves as a critical intermediate for the synthesis of L-ascorbic acid (Vitamin C), a chelating agent in drug formulations, and a carbon source in metabolic engineering for biofuel and chemical production.

This technical guide provides a rigorous analysis of the monohydrate form, distinguishing it from the anhydrous variant, and details its extraction, metabolic pathways, and analytical characterization.

Chemical Identity & Physicochemical Properties

The monohydrate form is the stable crystalline structure typically supplied for research and industrial applications. It is crucial to distinguish this from the anhydrous CAS (685-73-4) to ensure accurate molarity calculations in formulation.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | D-(+)-Galacturonic acid monohydrate |

| CAS Number | 91510-62-2 |

| Molecular Formula | |

| Molecular Weight | 212.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water; slightly soluble in hot ethanol; insoluble in ether |

| Melting Point | 159–160 °C (with decomposition) |

| Optical Rotation | |

| pKa | ~3.5 (Carboxylic acid group) |

| Stability | Hygroscopic; susceptible to decarboxylation at high temperatures (>100°C) |

Industrial Production: Enzymatic vs. Acid Hydrolysis

While acid hydrolysis is traditional, it often degrades GalA into furfural derivatives. Enzymatic hydrolysis is the superior protocol for high-purity extraction from pectin-rich biomass (e.g., citrus peel, sugar beet pulp), offering yields >90% compared to ~60% for acid methods.

Protocol: High-Yield Enzymatic Hydrolysis

Objective: Isolation of monomeric D-galacturonic acid from pectin.

-

Substrate Preparation: Suspend pectin-rich biomass (1% w/v) in 50 mM sodium acetate buffer (pH 4.5–5.0).

-

Enzyme Addition: Add Endo-polygalacturonase (EC 3.2.1.15) at a loading of ~10–20 U/g substrate.

-

Note: Supplement with Pectin methylesterase (PME) if the pectin has a high degree of esterification (DE), as polygalacturonases require de-esterified regions to act efficiently.

-

-

Incubation: Incubate at 40–50°C with agitation (200 rpm) for 24 hours.

-

Causality: This temperature maximizes enzyme kinetics while preventing thermal degradation of the GalA monomer.

-

-

Termination: Heat shock at 90°C for 5 minutes to denature enzymes.

-

Purification: Centrifuge (10,000 x g, 15 min) to remove insoluble solids. Filter supernatant through a 0.22 µm membrane.

-

Crystallization: Concentrate via rotary evaporation and crystallize using ethanol precipitation.

Metabolic Engineering & Biochemistry

In microbial cell factories (e.g., E. coli, S. cerevisiae), D-galacturonic acid is catabolized via the Isomerase Pathway (in bacteria) or the Oxidative Pathway (in fungi). Understanding the bacterial isomerase pathway is critical for engineering strains capable of co-fermenting pectin-rich waste into ethanol or platform chemicals.[3]

Mechanism: The Isomerase Pathway (Bacterial)

Unlike glucose glycolysis, GalA catabolism requires specific isomerases and dehydratases to funnel carbon into the Entner-Doudoroff (ED) pathway.

Figure 1: The bacterial Isomerase Pathway for D-galacturonate catabolism.[4][3][5][6] This pathway converts GalA into pyruvate and G3P, entering the central metabolism via the Entner-Doudoroff pathway.

Analytical Characterization

Accurate quantification of D-galacturonic acid monohydrate requires separating it from neutral sugars (arabinose, galactose) common in pectin samples.

Method: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

This is the gold standard for uronic acid analysis due to the ionic nature of the carboxyl group at high pH.

-

Column: Dionex CarboPac PA20 or equivalent anion-exchange column.

-

Mobile Phase:

-

Eluent A: 100 mM NaOH (Keeps GalA ionized).

-

Eluent B: 100 mM NaOH + 1 M NaOAc (Creates gradient for elution).

-

-

Gradient: 0–10 min (isocratic A); 10–30 min (linear gradient to 20% B).

-

Detection: Pulsed Amperometric Detection (PAD).

-

Standard Preparation: Dissolve CAS 91510-62-2 in deionized water. Note that the monohydrate adds ~9.3% mass compared to the anhydrous form; correct the concentration calculation:

Handling & Safety (MSDS Summary)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Handling: Avoid inhalation of dust. Use local exhaust ventilation.

-

Storage: Store at +2°C to +8°C (refrigerated). Hygroscopic—keep container tightly sealed to prevent clumping and degradation.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.

References

-

Sigma-Aldrich. D-(+)-Galacturonic acid monohydrate Product Specification. Retrieved from

-

PubChem. Galacturonic Acid Compound Summary. National Library of Medicine. Retrieved from

-

Hilditch, S., et al. (2010). Microbial catabolism of D-galacturonate. Microbiology.[6][7] Retrieved from

-

Kuivanen, J., et al. (2019). Engineering Aspergillus niger for galactaric acid production. Microbial Cell Factories.[3] Retrieved from

-

Locatelli, G.O., et al. (2019). Comparison of acid and enzymatic hydrolysis of pectin. Anais da Academia Brasileira de Ciências.[8] Retrieved from

Sources

- 1. D-(+)-Galacturonic acid monohydrate - CAS-Number 91510-62-2 - Order from Chemodex [chemodex.com]

- 2. D- (+)-Galacturonic acid 97 (Titration) 91510-62-2 [sigmaaldrich.com]

- 3. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. cris.vtt.fi [cris.vtt.fi]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Enzymatic Quantification of D-(+)-Galacturonic Acid Using Uronate Dehydrogenase

Scientific Rationale & Mechanistic Grounding

D-(+)-Galacturonic acid is the principal monomeric constituent of pectin, a complex heteropolysaccharide ubiquitous in plant cell walls. Accurate quantification of this hexuronic acid is a critical quality attribute in biomass valorization, biofuel production, and pharmaceutical excipient characterization. While chromatographic methods (e.g., HPAEC-PAD) offer high resolution, they are often low-throughput and subject to complex matrix interferences.

Enzymatic assays utilizing Uronate Dehydrogenase (UDH) provide a highly specific, rapid, and high-throughput alternative. The foundational mechanism relies on UDH, an enzyme characterized for its high specificity in oxidizing hexuronic acids without cross-reacting with neutral background sugars like glucose or arabinose[1].

The assay is an end-point stoichiometric measurement. UDH catalyzes the oxidation of D-galacturonic acid to D-galactarate in the presence of the co-factor Nicotinamide Adenine Dinucleotide (NAD⁺). Because NAD⁺ does not absorb light at 340 nm, whereas its reduced form (NADH) has a strong absorbance peak (

Enzymatic oxidation of D-galacturonic acid by UDH and stoichiometric NADH detection.

Quantitative Assay Specifications

Commercial implementations and standardized protocols, such as the 2[2], have established robust performance metrics for this method. The following table summarizes the quantitative parameters and the physical causality behind them.

| Parameter | Specification | Mechanistic Rationale |

| Target Analyte | D-(+)-Galacturonic Acid | UDH is highly specific to hexuronic acids (including D-glucuronic acid). It will not oxidize neutral monosaccharides, ensuring high signal fidelity in complex plant hydrolysates. |

| Detection Wavelength | 340 nm | Corresponds exclusively to the peak UV absorbance of the reduced co-factor (NADH). |

| Linear Dynamic Range | 5 – 150 µg per assay | Ensures the enzyme is not substrate-saturated and that the optical density remains within the linear limits of the Beer-Lambert law. |

| Limit of Detection (LOD) | ~15.5 mg/L | The minimum analyte concentration required to yield a reliable, statistically significant absorbance shift ( |

| Incubation Time | 10 – 15 minutes | Provides sufficient time for the enzymatic reaction to reach thermodynamic completion, ensuring total stoichiometric conversion. |

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following microplate protocol is designed as a self-validating system. Every step is engineered to isolate the true biological signal from matrix-induced artifacts, a common challenge when analyzing crude biomass like sugar beet pulp hydrolysates[3].

Step-by-step microplate workflow for the UDH-based D-galacturonic acid assay.

Step-by-Step Methodology

Step 1: Sample Preparation & Clarification

-

Action: Centrifuge crude samples (e.g., pectin hydrolysates) at 3,000 × g for 10 minutes[3]. Recover the supernatant.

-

Causality: Plant biomass extracts contain insoluble residues and colloidal particles that cause severe light scattering at 340 nm. Clarification ensures that the measured optical density is strictly due to the NADH chromophore, preventing false-positive baseline inflation.

Step 2: Microplate Setup & Co-factor Addition

-

Action: In a UV-transparent 96-well microplate, add 10 µL of the clarified sample, standard, or water (for the Reagent Blank) to respective wells. Add 200 µL of Assay Buffer (pH ~8.0) containing a stoichiometric excess of NAD⁺.

-

Causality: UDH exhibits optimal catalytic efficiency in slightly alkaline conditions. NAD⁺ must be provided in excess to ensure it does not become the rate-limiting reagent, thereby driving the oxidation reaction to completion.

Step 3: Baseline Absorbance (

-

Action: Read the microplate at 340 nm before adding the UDH enzyme.

-

Causality: Complex biological matrices possess intrinsic UV absorbance. Establishing a pre-reaction baseline allows for the mathematical subtraction of background noise, isolating the

generated solely by the enzymatic conversion.

Step 4: Enzymatic Initiation

-

Action: Add 10 µL of UDH suspension to all wells. Mix thoroughly using the microplate reader's orbital shake function. Incubate for 15 minutes at room temperature.

-

Causality: This is an end-point assay. A 15-minute incubation provides sufficient time for the complete conversion of the substrate, ensuring the final NADH concentration is directly proportional to the initial D-galacturonic acid concentration.

Step 5: Final Absorbance (

-

Action: Read the microplate again at 340 nm to capture the final optical density.

Data Processing & Quality Control (System Validation)

To ensure the integrity of the results, the assay must validate itself against potential matrix interferences.

1. Absorbance Calculation:

Calculate the change in absorbance for all samples, standards, and blanks:

2. Standard Curve Validation:

Plot the

3. Spike-Recovery (Matrix Effect Check): Spike a known concentration of D-galacturonic acid standard into a sample matrix well. Quality Control Check: Calculate the recovery percentage. If recovery is significantly below 95%, the sample matrix contains enzyme inhibitors (e.g., heavy metals, extreme pH shifts, or high salt concentrations). The sample must be further diluted or subjected to solid-phase extraction (SPE) cleanup before re-assaying.

References

-

[2] D-GLUCURONIC ACID & D-GALACTURONIC ACID ASSAY PROCEDURE - Megazyme. megazyme.com. 2

-

[1] Enzymatic assay of D-glucuronate using uronate dehydrogenase. researchgate.net. 1

-

[3] Enzymatic Conversion of Sugar Beet Pulp: A Comparison of Simultaneous Saccharification and Fermentation and Separate Hydrolysis. cabidigitallibrary.org. 3

Sources

1H and 13C NMR spectroscopy of D-(+)-galacturonic acid monohydrate.

Comprehensive Application Note: H and C NMR Spectroscopy of D-(+)-Galacturonic Acid Monohydrate

Executive Summary

D-(+)-Galacturonic acid monohydrate (CAS 91510-62-2) is the principal monomeric building block of pectin and a vital endogenous metabolite in plant cell walls [1]. In modern drug development and materials science, it is increasingly utilized to engineer targeted drug delivery hydrogels and functionalized biopolymers. Rigorous structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control, determining the degree of esterification in polymeric derivatives, and monitoring metabolic engineering workflows.

This application note provides a field-proven, self-validating protocol for the sample preparation, acquisition, and spectral assignment of D-(+)-galacturonic acid monohydrate using high-resolution 1D

Scientific Context & Mechanistic Insights

The Causality of Mutarotation

When crystalline D-(+)-galacturonic acid monohydrate—which primarily exists in the

The Causality of Chemical Shifts and Couplings

The electron-withdrawing nature of the C-6 carboxylic acid group significantly deshields the C-5 proton, shifting it downfield compared to neutral hexoses like galactose. Furthermore, the axial/equatorial orientation of the pyranose ring hydroxyl groups dictates the scalar coupling constants (

Experimental Methodology & Protocols

To ensure spectral trustworthiness, this protocol integrates physical and chemical self-validation steps to prevent common artifacts such as magnetic susceptibility broadening or pH-induced chemical shift drifting.

Materials and Reagents

-

Analyte: D-(+)-Galacturonic acid monohydrate (High purity,

98%). -

Solvent: Deuterium oxide (D

O, 99.9 atom % D). Note: D -

Internal Standard: 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium trimethylsilylpropanesulfonate (TSP) at 0.1% w/v. (TMS is insoluble in water).

-

Consumables: High-precision 5 mm NMR tubes.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 15–20 mg of D-(+)-galacturonic acid monohydrate into a clean glass vial.

-

Dissolution: Add 600 µL of the D

O/DSS solvent mixture. Vortex gently for 30 seconds. -

Validation Check (Homogeneity): Inspect the solution against a light source. Causality: The solution must be optically clear. Any undissolved particulate matter creates localized magnetic susceptibility gradients, which will distort the magnetic field homogeneity (

) and artificially broaden the NMR peaks. -

Equilibration: Allow the sealed solution to stand at room temperature (298 K) for a minimum of 2 hours to achieve full

mutarotation equilibrium. -

pD Standardization (Crucial for

C): Measure the pH of the solution. Adjust to a physiological pD (~7.4) using micro-additions of NaOD or DCl if cross-referencing with biological databases [5]. Causality: The chemical shifts of C-6 and H-5 are highly sensitive to the ionization state of the uronic acid.

NMR Acquisition Parameters

-

H NMR: 400 MHz or 600 MHz spectrometer at 298 K. Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2–5 seconds to ensure complete longitudinal relaxation (

-

C NMR: 100 MHz or 150 MHz spectrometer. Use a proton-decoupled 30° pulse program (zgpg30). Set D1 to 2–3 seconds. NS: 1024–2048 (required due to the low natural abundance and lower gyromagnetic ratio of

Workflow Visualization

Figure 1: Step-by-step workflow for the preparation and NMR acquisition of D-galacturonic acid.

Data Presentation: Spectral Assignments

In aqueous solution, the

Table 1: H NMR Chemical Shifts of D-Galacturonic Acid in D O (298 K)

Referenced to DSS at 0.00 ppm.[4]

| Proton Position | Multiplicity ( | Multiplicity ( | ||

| H-1 (Anomeric) | 5.30 | d (3.9) | 4.58 | d (7.9) |

| H-2 | 3.79 | dd (10.2, 3.9) | 3.49 | dd (9.9, 7.9) |

| H-3 | 3.89 | dd (10.2, 3.4) | 3.67 | dd (9.9, 3.5) |

| H-4 | 4.31 | dd (3.4, 1.5) | 4.24 | dd (3.5, 1.4) |

| H-5 | 4.78 | m | 4.45 | d (1.4) |

Table 2: Representative C NMR Chemical Shifts in D O (298 K)

Note: Exact

| Carbon Position | ||

| C-1 (Anomeric) | ~93.7 | ~98.7 |

| C-2 | ~69.0 | ~73.5 |

| C-3 | ~71.5 | ~74.5 |

| C-4 | ~72.0 | ~71.5 |

| C-5 | ~73.0 | ~75.6 |

| C-6 (Carboxyl) | ~176.0 | ~178.7 |

Troubleshooting & Quality Control

-

Residual Water Peak Overlap: The residual HDO peak in D

O typically appears around 4.70–4.80 ppm at 298 K. This can completely obscure the H-5(-

Corrective Action: Shift the HDO peak by altering the sample temperature (e.g., heating the probe to 313 K moves the water peak upfield due to disruption of hydrogen bonding), or apply a gentle presaturation pulse during the relaxation delay.

-

-

Broad or Shifting Peaks: If the C-6 carbonyl peak or H-5 peak appears broad or shifts between runs, it indicates a fluctuating pD or the presence of trace paramagnetic metal ions (which complex readily with galacturonic acid).

-

Corrective Action: Buffer the D

O solution (e.g., with a deuterated phosphate buffer) or add a trace amount of EDTA to chelate paramagnetic impurities [3].

-

References

-

Genaxxon bioscience. "D.(+)-Galacturonic acid monohydrate (>98% by titration)". Genaxxon Bioscience Catalog. URL:[Link]

-

Tang, H. R., et al. "Solid state NMR and X-ray diffraction studies of alpha-D-galacturonic acid monohydrate". Carbohydrate Research (2001). URL:[Link]

-

Manunza, B., et al. "The complexation of metal cations by D-galacturonic acid: A spectroscopic study". ResearchGate (2025). URL:[Link]

- Google Patents. "EP3676275B1 - A new class of sucrose esters and a method for their preparation". European Patent Office.

-

Biological Magnetic Resonance Data Bank (BMRB). "D-Galacturonic Acid (C6H10O7) - bmse000216". BMRB Database. URL:[Link]

Application Note: Preparation and Validation of a D-(+)-Galacturonic Acid Monohydrate Standard Curve for Uronic Acid Quantification

Executive Summary

Accurate quantification of uronic acids—the fundamental building blocks of pectin and various plant cell wall polysaccharides—is a critical analytical step in drug development, food science, and biomass valorization. This application note provides an authoritative, self-validating protocol for preparing a standard curve using D-(+)-galacturonic acid monohydrate . By leveraging the highly specific m-hydroxydiphenyl (m-HDP) colorimetric assay, this guide addresses critical mechanistic variables, hydration correction factors, and matrix interferences that frequently compromise quantitative integrity.

Biochemical Rationale & Mechanistic Grounding

The Superiority of the m-Hydroxydiphenyl Assay

Historically, uronic acids were quantified using the carbazole-sulfuric acid method. However, carbazole reacts extensively with neutral sugars (e.g., glucose, arabinose) during the required secondary heating phase, leading to severe brown-hued interference and overestimation of pectin content.

The introduction of the Blumenkrantz and Asboe-Hansen method revolutionized this analysis by replacing carbazole with m-hydroxydiphenyl (3-phenylphenol)[1]. The causality behind this choice is rooted in reaction kinetics: m-HDP reacts rapidly with uronic acid-derived furan intermediates at room temperature, completely bypassing the second heating step and thereby suppressing neutral sugar browning.

Mechanism of Chromophore Formation

When D-(+)-galacturonic acid is heated in concentrated sulfuric acid containing sodium tetraborate, it undergoes acid-catalyzed dehydration to form specific furan derivatives (e.g., 5-formyl-2-furoic acid)[2]. The borate ions act as a critical catalyst, stabilizing intermediate conformers and increasing the yield of the reactive furan species. Upon the addition of m-HDP, a rapid condensation reaction occurs, yielding a stable pink xanthylium chromophore with a maximum absorbance (

Fig 1. Mechanistic pathway of uronic acid chromophore formation in the m-hydroxydiphenyl assay.

Critical Reagent Parameters & Hydration Correction

A frequent source of systematic error in standard curve preparation is the failure to account for the water of crystallization in the standard reference material[3].

-

Standard Material: D-(+)-Galacturonic acid monohydrate (CAS: 91510-62-2)[4].

-

Molecular Weight (Monohydrate): 212.15 g/mol [5].

-

Molecular Weight (Anhydrous): 194.14 g/mol .

Expert Insight: If a protocol requires a standard curve based on anhydrous galacturonic acid equivalents (to accurately reflect polymeric pectin mass), weighing exactly 100.0 mg of the monohydrate will only yield 91.5 mg of active galacturonic acid[3]. To prepare a true 1.0 mg/mL (anhydrous equivalent) stock, you must weigh 109.27 mg of D-(+)-galacturonic acid monohydrate.

Required Reagents

-

Sulfuric Acid/Tetraborate Reagent (0.0125 M): Dissolve 1.192 g of sodium tetraborate decahydrate (

) in 250 mL of concentrated sulfuric acid ( -

m-HDP Reagent (0.15% w/v): Dissolve 150 mg of m-hydroxydiphenyl in 100 mL of 0.5% (w/v) NaOH. Store in a foil-wrapped container at 4°C (stable for ~1 month)[6].

-

Sample Blank Reagent: 0.5% (w/v) NaOH in deionized water[6].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a Sample Blank for every standard and unknown. Because concentrated sulfuric acid can cause trace neutral sugars or organic impurities to brown, subtracting the absorbance of a parallel tube treated with NaOH (instead of m-HDP) isolates the true uronic acid signal[7].

Step 3.1: Standard Curve Dilution Series

Prepare a 100 µg/mL working stock from your primary standard. Use deionized water to prepare the dilution series outlined in Table 1.

Table 1: D-(+)-Galacturonic Acid Standard Dilution Matrix

| Standard Level | Vol. of 100 µg/mL Stock (µL) | Vol. of Deionized Water (µL) | Final Concentration (µg/mL) |

| Blank | 0 | 1000 | 0 |

| Std 1 | 200 | 800 | 20 |

| Std 2 | 400 | 600 | 40 |

| Std 3 | 600 | 400 | 60 |

| Std 4 | 800 | 200 | 80 |

| Std 5 | 1000 | 0 | 100 |

Step 3.2: Assay Workflow

Fig 2. Step-by-step experimental workflow for the m-hydroxydiphenyl colorimetric assay.

-

Preparation: Setup two glass test tubes for each standard/sample (Tube A: Active Assay; Tube B: Sample Blank). Aliquot 1.0 mL of the standard/sample into the respective tubes.

-

Thermal Control (Critical): Place all tubes in an ice-water bath. The exothermic reaction between water and

will destroy the sugars if not controlled. -

Acid Addition: Carefully add 6.0 mL of the cold Sulfuric Acid/Tetraborate reagent to each tube[6]. Vortex thoroughly while keeping the tubes chilled.

-

Hydrolysis: Transfer the tubes to a boiling water bath (100°C) for exactly 5 minutes[7].

-

Quenching: Immediately plunge the tubes back into the ice-water bath to arrest the reaction. Allow them to cool to room temperature.

-

Chromophore Development:

-

To Tube A (Active) , add 100 µL of the m-HDP reagent.

-

To Tube B (Blank) , add 100 µL of the 0.5% NaOH reagent[7].

-

-

Measurement: Vortex all tubes and incubate at room temperature for 20 minutes. Read the absorbance at 520 nm against deionized water[2],[7].

Data Presentation & Standard Curve Modeling

To calculate the true absorbance of the galacturonic acid standard, subtract the absorbance of Tube B from Tube A (

Table 2: Expected Spectrophotometric Data Profile

| Final Concentration (µg/mL) | Active Absorbance (Tube A) | Blank Absorbance (Tube B) | Corrected |

| 0 (Reagent Blank) | 0.005 | 0.005 | 0.000 |

| 20 | 0.251 | 0.003 | 0.248 |

| 40 | 0.540 | 0.004 | 0.536 |

| 60 | 0.803 | 0.005 | 0.798 |

| 80 | 1.166 | 0.005 | 1.161 |

| 100 | 1.470 | 0.006 | 1.464 |

Note: The linear regression should yield an

Expert Troubleshooting & Matrix Interferences

-

Excess Neutral Sugar Interference: While the m-HDP method is highly specific, samples containing a massive excess of neutral sugars (>20-fold relative to uronic acids) may still exhibit baseline browning during the initial sulfuric acid heating step.

-

Solution: Implement the Filisetti-Cozzi and Carpita modification by adding 40 µL of 4 M sulfamic acid/potassium sulfamate (pH 1.6) to the sample prior to the addition of sulfuric acid. Sulfamate suppresses the degradation of neutral sugars without sacrificing the sensitivity of the m-HDP reaction.

-

-

Chromophore Instability: The pink xanthylium chromophore is stable for approximately 1 hour. However, dilution with water causes rapid decolorization[2]. Ensure all spectrophotometric readings are taken directly from the concentrated acid matrix within the 20–60 minute post-reagent addition window.

-

Incomplete Polymer Hydrolysis: If adapting this standard curve to quantify intact pectin, ensure the sample matrix is fully solubilized. Highly esterified or cross-linked pectins may require pre-treatment with saponification (cold alkali) or enzymatic digestion prior to the sulfuric acid hydrolysis step[8].

References

-

Blumenkrantz, N., & Asboe-Hansen, G. (1973). New method for quantitative determination of uronic acids. Analytical Biochemistry, 54(2), 484-489.[1] URL: [Link]

-

Filisetti-Cozzi, T. M., & Carpita, N. C. (1991). Measurement of uronic acids without interference from neutral sugars. Analytical Biochemistry, 197(1), 157-162. URL:[Link]

-

PubChem. (2025). alpha-D-Galacturonic acid monohydrate. National Center for Biotechnology Information.[5] URL:[Link]

-

Megazyme. (2021). Pectin Assay using m-Hydroxydiphenyl. Megazyme Analytical Protocols.[6] URL: [Link]

-

Benvenutti, L., et al. (2022). Investigation of pectin deficiency in modulating the bioflavonoid profile of orange processing waste. PMC.[7] URL:[Link]

-

Braun, et al. (2026). Structural and Mechanistic Insights into the Formation of Xanthylium Chromophores in Uronic Acid Quantification. ACS Publications.[2] URL:[Link]

-

ResearchGate Community Discussions. (2018). Are you familiar with preparation standard curve for galacturonic acid?[3] URL:[Link]

-

Cultivos Tropicales. (2015). Metrological characteristics in uronic acid determination for quality control of oligogalacturonide mixtures.[8] URL:[Link]

Sources

- 1. New method for quantitative determination of uronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. alpha-D-Galacturonic acid monohydrate | C6H12O8 | CID 91872458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What are the units of the unsaturated product obtained from calculation (Unsaturated product = ΔA/L x ε) of the Pectin Identification Kit (K-PECID)? : Megazyme [support.megazyme.com]

- 7. Investigation of pectin deficiency in modulating the bioflavonoid profile of orange processing waste: A sustainable valorization of industrial waste - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ediciones.inca.edu.cu [ediciones.inca.edu.cu]

Application Note: Formulation and Characterization of D-(+)-Galacturonic Acid-Based Hydrogels for Controlled Drug Delivery

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

Introduction & Mechanistic Overview

D-(+)-galacturonic acid monohydrate is the primary monomeric building block of pectin, a highly versatile, biocompatible, and biodegradable heteropolysaccharide[1]. In pharmaceutical formulation, polymers rich in D-(+)-galacturonic acid residues are extensively utilized to fabricate stimuli-responsive hydrogels for targeted drug delivery[2].

The utility of galacturonic acid in hydrogel formation is fundamentally driven by its carboxylic acid functional groups. The gelation mechanism relies on ionotropic crosslinking , where divalent cations (predominantly Ca²⁺) interact with the negatively charged carboxylate groups of the galacturonic acid residues[3]. This specific interaction forms a stable 3D network known as the "egg-box" model , wherein calcium ions bridge adjacent polymeric chains, creating robust junction zones[4][5].

The Causality of pH in Gelation and Release

As an Application Scientist, it is critical to understand why environmental pH dictates both the synthesis and the performance of these hydrogels. The pKₐ of the galacturonic acid carboxyl group is approximately 3.5.

-

Below pH 3.5: The carboxyl groups are protonated (-COOH), which severely limits ionic crosslinking with Ca²⁺, resulting in weak or non-existent gelation[4].

-

Above pH 3.5 (e.g., pH 5.0–7.4): The groups dissociate into negatively charged carboxylates (-COO⁻). This deprotonation is an absolute prerequisite for the Ca²⁺ ions to form the multidentate coordination bonds required for the "egg-box" structure[4]. Furthermore, in physiological conditions (pH 7.4), the electrostatic repulsion between uncrosslinked -COO⁻ groups causes the hydrogel network to swell, facilitating the diffusion-driven release of encapsulated therapeutics[1][2].

Mechanism of pH-dependent ionotropic gelation via the egg-box model.

Materials and Reagents

To ensure reproducibility and a self-validating workflow, use high-purity reagents.

-

Polymer Base: Polygalacturonic acid or low-methoxyl pectin (LMP) (rich in D-(+)-galacturonic acid monohydrate residues, degree of esterification < 50%). Note: High-methoxyl pectin requires different gelation mechanisms (sugar/acid) and is unsuitable for strict ionotropic Ca²⁺ gelation[6][7].

-

Crosslinking Agent: Calcium chloride dihydrate (CaCl₂·2H₂O) or Calcium gluconate[3].

-

Model Therapeutic: Bovine Serum Albumin (BSA) for protein delivery, or Doxorubicin HCl for small-molecule oncological models.

-

Buffers: 0.1 M Acetate buffer (pH 3.0), 0.1 M Phosphate-Buffered Saline (PBS) (pH 7.4).

-

Equipment: Syringe pump, 27G needles, magnetic stirrer, lyophilizer, rheometer.

Experimental Protocols

The following protocols detail the active loading (in situ) method, which is preferred over passive loading to maximize encapsulation efficiency and prevent premature drug degradation[1].

Protocol A: Preparation of the Pre-Gel Solution

-

Dissolution: Disperse 3.0% (w/v) of the galacturonic acid-rich polymer in deionized water.

-

Hydration: Stir magnetically at 400 RPM at 40°C for 2 hours until complete hydration is achieved. Causality: Elevated temperature disrupts intermolecular hydrogen bonds, ensuring a homogenous, aggregate-free solution.

-

pH Adjustment: Adjust the solution to pH 5.5 using 0.1 M NaOH. Validation Check: If the pH drops below 4.0, the subsequent crosslinking step will fail due to insufficient -COO⁻ availability[4].

Protocol B: In Situ Drug Loading and Ionotropic Crosslinking

-

Drug Blending: Cool the pre-gel solution to room temperature (25°C). Add the model drug (e.g., 10 mg/mL BSA) dropwise while stirring at 200 RPM. Ensure the drug is stable at pH 5.5.

-

Crosslinker Preparation: Prepare a 2.4 M CaCl₂ coagulation bath[4].

-

Extrusion (Gelation): Load the drug-polymer mixture into a 10 mL syringe equipped with a 27G needle. Mount on a syringe pump set to a flow rate of 1.0 mL/min.

-

Droplet Formation: Extrude the mixture dropwise into the CaCl₂ bath stirring gently at 100 RPM. Causality: The immediate contact between the galacturonate droplets and Ca²⁺ induces instantaneous interfacial crosslinking, trapping the drug within the newly formed hydrogel microspheres.

-

Maturation: Allow the hydrogels to cure in the bath for 30 minutes to ensure deep penetration of Ca²⁺ into the core of the hydrogel.

-

Washing: Harvest the hydrogels via filtration and wash three times with distilled water to remove unbound Ca²⁺ and unencapsulated drug.

Protocol C: In Vitro Drug Release Kinetics

-

Incubation: Place 1.0 g of the loaded hydrogel into 50 mL of release medium (PBS, pH 7.4) at 37°C under mild agitation (50 RPM).

-

Sampling: At predetermined time intervals (0.5, 1, 2, 4, 8, 24, 48 hours), withdraw 1.0 mL of the release medium and immediately replace it with 1.0 mL of fresh, pre-warmed PBS to maintain sink conditions.

-

Quantification: Analyze the aliquots using UV-Vis spectrophotometry or HPLC to determine the cumulative drug release.

Step-by-step experimental workflow for formulating drug-loaded hydrogels.

Data Presentation & Quality Control Metrics

The mechanical stiffness (Storage Modulus, G') and the drug release profile of the hydrogel are highly dependent on the crosslinker concentration and the environmental pH[2][4]. Table 1 summarizes typical quality control parameters establishing the causality between formulation variables and physical outcomes.

Table 1: Effect of Ca²⁺ Concentration and pH on Galacturonic Acid Hydrogel Properties

| Ca²⁺ Conc. (M) | Formulation pH | Storage Modulus (G')[4] | Swelling Ratio (24h) | Cumulative Drug Release (24h) | Mechanistic Observation |

| 0.9 M | 3.2 (Acidic) | ~1.0 × 10² Pa | Low | < 15% | High protonation limits "egg-box" formation; weak gel network. |

| 0.9 M | 5.0 (Mild) | ~3.0 × 10³ Pa | Moderate | ~ 45% | Partial deprotonation allows moderate crosslinking and diffusion. |

| 2.4 M | 7.0 (Neutral) | ~3.0 × 10⁴ Pa | High | ~ 85% | Optimal crosslinking density; physiological pH drives swelling and release. |

| 3.6 M | 7.0 (Neutral) | ~2.4 × 10⁴ Pa | Low | ~ 30% | Excessive crosslinking causes matrix rigidification, restricting drug diffusion. |

Note: A Storage Modulus (G') significantly higher than the Loss Modulus (G'') confirms the successful transition from a viscous liquid to a true viscoelastic hydrogel[4].

References

-

Pectin Hydrogels: Gel-Forming Behaviors, Mechanisms, and Food Applications - MDPI.[Link]

-

Viscoelastic Analysis of Pectin Hydrogels Regenerated from Citrus Pomelo Waste by Gelling Effects of Calcium Ion Crosslinking at Different pHs - PMC.[Link]

-

Structure-Related Gelling of Pectins and Linking with Other Natural Compounds: A Review - PMC.[Link]

-

Pectin hydrogels for controlled drug release: Recent developments and future prospects - PMC.[Link]

-

Injectable self-healing oxidized pectin and carbohydrazide-modified gelatin hydrogels for curcumin-loaded zein nanoparticle delivery in antioxidant therapy - RSC Publishing.[Link]

-

Pectin-Based Material for Applications in Water Treatment - Encyclopedia.pub.[Link]

-

Active Loading of Pectin Hydrogels for Targeted Drug Delivery - PMC.[Link]

-

Gel: A Novel Drug Delivery System - Asian Journal of Pharmacy and Technology.[Link]

Sources

- 1. Active Loading of Pectin Hydrogels for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pectin hydrogels for controlled drug release: Recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Viscoelastic Analysis of Pectin Hydrogels Regenerated from Citrus Pomelo Waste by Gelling Effects of Calcium Ion Crosslinking at Different pHs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Related Gelling of Pectins and Linking with Other Natural Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ajptonline.com [ajptonline.com]

enzymatic hydrolysis of pectin to produce D-(+)-galacturonic acid.

Application Note: High-Efficiency Enzymatic Production of D-(+)-Galacturonic Acid from Pectin

Abstract

This application note details a robust, scalable protocol for the production of D-(+)-galacturonic acid (GalA) via the enzymatic hydrolysis of pectin. Unlike acid hydrolysis, which often degrades the product into furfural derivatives, this enzymatic approach utilizes a synergistic combination of pectin methylesterase (PME) and exo-polygalacturonase (Exo-PG) to achieve high monomeric yields under mild conditions. This guide covers substrate pretreatment, hydrolysis optimization, downstream purification via ion-exchange chromatography, and HPLC-based quality control.

Introduction & Mechanistic Principles

Pectin is a complex heteropolysaccharide found in plant cell walls, primarily composed of

To produce D-galacturonic acid efficiently, two specific enzymatic activities are required:

-

Pectin Methylesterase (PME): De-esterifies the pectin, removing methyl groups to expose free carboxyl residues (converting pectin to pectate/polygalacturonic acid).[1]

-

Exo-Polygalacturonase (Exo-PG): Hydrolyzes the

-1,4-glycosidic bonds from the non-reducing end of the polygalacturonic acid chain, releasing monomeric GalA.[2]

Note: The use of Endo-polygalacturonase (Endo-PG) alone is insufficient as it randomly cleaves internal bonds, resulting in oligomers rather than the desired monomer.

Figure 1: Enzymatic Hydrolysis Pathway

Caption: Sequential enzymatic degradation of high-methoxyl pectin to D-galacturonic acid monomers.

Materials & Reagents

Substrates & Enzymes

-

Substrate: Citrus Pectin (Low Methoxyl preferred to reduce PME requirement) or Apple Pectin.

-

Enzyme A (De-esterification): Pectin Methylesterase (e.g., from Aspergillus niger).

-

Enzyme B (Hydrolysis): Exo-polygalacturonase (e.g., Pectinase 62L or purified Exo-PG from Aspergillus aculeatus). Avoid crude cellulase preparations containing high glucosidase activity to prevent contamination with glucose.

Buffers & Solvents

-

Hydrolysis Buffer: 50 mM Sodium Acetate, pH 4.5 – 5.0.

-

Stop Solution: 0.1 M NaOH or boiling water bath.

-

Purification: Ethanol (96%), Anion Exchange Resin (e.g., Dowex 1X8 or equivalent strong base anion exchanger), Formic acid.

Experimental Protocol

Phase 1: Enzymatic Hydrolysis

Objective: Maximize conversion of polymer to monomer while minimizing incubation time.

-

Substrate Preparation:

-

Dissolve Pectin powder (substrate) in 50 mM Sodium Acetate buffer (pH 4.5) to a final concentration of 20–40 g/L (2-4%) .

-

Note: Heating to 50°C with vigorous stirring is often required to fully solubilize pectin. Ensure no gel lumps remain.

-

-

Enzyme Addition:

-

Adjust temperature to 45°C (Optimal for most Aspergillus derived PGs).

-

Add Pectin Methylesterase (PME) : 50 U/g substrate. Incubate for 2 hours if using High Methoxyl Pectin. (Skip if using Low Methoxyl Pectin).

-

Add Exo-Polygalacturonase : Dosage optimization is critical (typically 100–200 U/g substrate).

-

-

Reaction:

-

Incubate at 45°C with orbital shaking (150 rpm) for 24–48 hours .

-

Monitoring: Aliquot 1 mL samples at 0, 6, 12, 24, and 48 hours. Heat inactivation (100°C, 5 min) immediately upon sampling.

-

Phase 2: Downstream Purification

Objective: Isolate GalA from unhydrolyzed pectin, enzymes, and salts.

-

Clarification:

-

Centrifuge the crude hydrolysate at 8,000 x g for 15 minutes to remove insoluble biomass. Collect the supernatant.

-

-

Ethanol Precipitation (Removal of Polymers):

-

Add 2 volumes of cold Ethanol (96%) to the supernatant.

-

Incubate at 4°C for 1 hour. Unhydrolyzed pectin and enzymes will precipitate.

-

Centrifuge (8,000 x g, 15 min) and collect the supernatant (containing GalA).

-

Evaporate ethanol using a rotary evaporator.

-

-

Ion Exchange Chromatography (IEX):

-

Column: Strong Anion Exchange (e.g., Dowex 1X8, Formate form).

-

Loading: Load the concentrated aqueous fraction onto the column (pH adjusted to 7.0 to ensure GalA is anionic).

-

Wash: Wash with distilled water to remove neutral sugars (arabinose, galactose, glucose).

-

Elution: Elute GalA using a gradient of Formic Acid (0 to 1.0 M).

-

Recovery: Pool fractions containing GalA (verify via TLC or HPLC) and lyophilize to obtain white crystalline powder.

-

Figure 2: Production Workflow

Caption: Step-by-step workflow from crude pectin substrate to purified GalA crystals.

Analytical Methods (Quality Control)

To validate the protocol, use High-Performance Liquid Chromatography (HPLC).[3][4][5]

| Parameter | Condition |

| Column | Bio-Rad Aminex HPX-87H or equivalent C18 organic acid column |

| Mobile Phase | 5 mM H₂SO₄ (Isocratic) |

| Flow Rate | 0.5 – 0.6 mL/min |

| Temperature | 35°C – 50°C |

| Detector | Refractive Index (RID) or UV at 210 nm |

| Retention Time | GalA typically elutes between 8–10 min (system dependent) |

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete de-esterification | Increase PME dosage or reaction time; switch to Low Methoxyl Pectin. |

| High Oligomers | Insufficient Exo-PG activity | Ensure enzyme is Exo-acting; extend hydrolysis time to 48h. |

| Clogging in HPLC | Protein/Pectin contamination | Ensure thorough Ethanol precipitation and 0.22 µm filtration before injection. |

| Brown Product | Maillard reaction | Avoid high temperatures (>60°C) during evaporation; keep pH acidic during storage. |

References

-

Production of D-galacturonic acid from pomelo peel using the crude enzyme from recombinant Trichoderma reesei. Source: Shanghai Jiao Tong University / ScienceDirect. URL:[Link]

-

Quantitative determination of galacturonic acid in pectin by combined pectinase hydrolysis and HPLC. Source: National Institutes of Health (PubMed). URL:[Link]

-

Partial Purification and Characterization of Exo-Polygalacturonase Produced by Penicillium oxalicum. Source: MDPI (Fermentation). URL:[Link][6]

- Method for producing D-galacturonic acid derivatives directly from pectins (Patent WO2016146941A1).

-

Polygalacturonic Acid (from Citrus Pectin) Assay Protocol. Source: Megazyme.[7] URL:[Link]

Sources

- 1. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 3. distantreader.org [distantreader.org]

- 4. Exopolygalacturonase Production from the Novel Strain Lichtheimia sp. UV-16 and Enzyme Hydrolysis Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academia.edu [academia.edu]

- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]

Troubleshooting & Optimization

overcoming interference in colorimetric assays for galacturonic acid

Welcome to the Technical Support Center for Carbohydrate Analysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of galacturonic acid (GalA)—the primary uronic acid in pectin and plant cell walls.

While colorimetric assays are highly sensitive, they are notoriously susceptible to matrix interference. The core issue stems from the fact that plant extracts rarely contain isolated GalA; they are complex matrices heavily burdened with neutral sugars (glucose, galactose, arabinose), proteins, and polyphenols. When subjected to the harsh, hot acidic conditions required for these assays, these off-target molecules degrade into brown polymers or cross-react with chromogens, artificially inflating your data.

This guide provides a comprehensive, self-validating framework to diagnose, troubleshoot, and overcome interference in your GalA colorimetric assays.

Diagnostic Workflow: Selecting the Right Assay

Before running any samples, you must evaluate your sample matrix. The workflow below dictates the necessary assay modifications based on the presence of common interferents.

Diagnostic workflow for selecting the optimal galacturonic acid assay.

The Chemical Causality of Interference

To troubleshoot an assay, you must understand the underlying chemistry. Both the classic Carbazole assay and the standard m-hydroxydiphenyl (MHDP) assay rely on a two-step reaction:

-

Dehydration: Concentrated sulfuric acid and heat dehydrate GalA into furfural derivatives.

-

Chromogenesis: These furfurals react with a reagent (carbazole or MHDP) to form a measurable colored complex[1].

The Problem: Neutral sugars also dehydrate in hot sulfuric acid, forming hydroxymethylfurfural (HMF). HMF rapidly polymerizes into dark brown pigments that absorb broadly across the visible spectrum, overlapping with the 520-525 nm detection wavelength of the GalA-MHDP complex.

The Solution: The addition of potassium sulfamate. Sulfamate acts as a chemical scavenger, actively inhibiting the browning pathways of neutral hexoses and pentoses without disrupting the dehydration of uronic acids[2].

Chemical causality of sulfamate-mediated suppression of neutral sugar interference.

Quantitative Interference Data

The table below summarizes the relative cross-reactivity of neutral sugars across different assay methodologies. For complex plant matrices, the Sulfamate-MHDP assay is the authoritative standard.

| Interferent in Matrix | Assay Methodology | Relative Signal (GalA = 100%) | Impact on Data Integrity |

| D-Glucose (10x excess) | Carbazole (Bitter-Muir) | ~40-50% | Critical (False Positives) |

| D-Glucose (10x excess) | Standard MHDP | ~10-15% | Moderate |

| D-Glucose (10x excess) | 3 | < 2% | Negligible [3] |

| D-Galactose (10x excess) | Standard MHDP | ~10% | Moderate |

| D-Galactose (10x excess) | 3 | < 2% | Negligible [3] |

Core Methodology: The Self-Validating Sulfamate-MHDP Protocol

This protocol is adapted from the foundational work of 2[2] and4[4]. Every step includes a mechanistic validation check to ensure experimental integrity.

Reagents Required:

-

Sulfamate Solution: 4 M Sulfamic acid adjusted to pH 1.6 with KOH.

-

Acid Reagent: Concentrated H₂SO₄ containing 75 mM sodium tetraborate.

-

Chromogen: 0.15% (w/v) m-hydroxydiphenyl (MHDP) in 0.5% NaOH (Prepare fresh daily).

-

Standards: D-Galacturonic acid (0 to 300 nmol/tube).

Step-by-Step Execution:

-

Sample Suspension: Aliquot 400 µL of your sample (containing 50–300 nmol GalA) into a robust glass test tube.

-

Validation Check: The solution must be completely clear. Particulates cause light scattering, resulting in false absorbance readings. Centrifuge if necessary.

-

-

Interference Suppression: Add exactly 40 µL of the 4 M sulfamate solution. Vortex vigorously.

-

Validation Check: Complete mixing is mandatory. Localized areas lacking sulfamate will instantly char in the next step.

-

-

Dehydration: Add 2.4 mL of the H₂SO₄/tetraborate reagent. Vortex immediately.

-

Validation Check: Pipette the acid directly into the center of the liquid. Acid clinging to the tube walls will not mix instantly, leading to uneven heating kinetics and poor reproducibility.

-

-

Thermal Hydrolysis: Incubate the tubes in a rolling boiling water bath (100°C) for exactly 20 minutes.

-

Reaction Quenching: Transfer tubes immediately to an ice-water bath for 10 minutes.

-

Validation Check: The bath must contain liquid water, not just ice cubes. Rapid thermal transfer is required to halt the dehydration reaction and prevent the breakdown of furfural intermediates.

-

-

Chromogenesis: Add 80 µL of the MHDP reagent and vortex immediately.

-

Measurement: Incubate at room temperature for 10-15 minutes. Read absorbance at 525 nm against a reagent blank.

Troubleshooting & FAQs

Q: My sample turns dark brown the moment I add the sulfuric acid. What is going wrong? A: You are witnessing the uncontrolled dehydration and polymerization of neutral hexoses. This occurs if you omitted the sulfamate step, or if your sample contains an extreme excess of organic matter (e.g., >20-fold excess of neutral sugars). Ensure the sulfamate is added and thoroughly vortexed before the sulfuric acid is introduced.

Q: Can I just run a "Sample Blank" (omitting the MHDP) instead of using sulfamate? A: No. Background subtraction (running a blank where MHDP is replaced with 0.5% NaOH) only corrects for baseline browning. It does not correct for the cross-reactivity of neutral sugar degradation products that actively bind with the MHDP reagent itself. Sulfamate is required to chemically inhibit the formation of these interfering precursors. However, running a sample blank in addition to using sulfamate is highly recommended for complex matrices like crude plant extracts.

Q: My standard curve is non-linear at higher concentrations (>300 nmol). Why? A: The dehydration of GalA to furfural is a complex kinetic reaction. At high concentrations, the furfural intermediates begin to self-polymerize or degrade before they can react with the MHDP chromogen, leading to a loss of signal. Always dilute your samples so the absorbance falls within the linear dynamic range (typically 50–200 nmol).

Q: Why do we add sodium tetraborate to the sulfuric acid? A: Borate ions form complexes with the cis-hydroxyl groups of uronic acids. This complexation alters the reaction kinetics, significantly enhancing the yield of the specific furfural derivatives required for the MHDP reaction, thereby increasing the sensitivity of the assay for GalA and Glucuronic acid[1].

References

- Filisetti-Cozzi, T. M. C. C., & Carpita, N. C. (1991). Measurement of uronic acids without interference from neutral sugars. Analytical Biochemistry.

- Melton, L. D., & Smith, B. G. (2001). Determination of the Uronic Acid Content of Plant Cell Walls Using a Colorimetric Assay. Current Protocols in Food Analytical Chemistry.

- BenchChem. (2025). A Comparative Guide to Uronic Acid Assays: Specificity and Cross-Reactivity with Acidic Sugars. BenchChem Technical Support.

- Dranca, F., & Oroian, M. (2022). Characterization of Pectin from Grape Pomace: A Comparison of Conventional and Pulsed Ultrasound-Assisted Extraction Techniques. MDPI Processes.

Sources

Technical Support Center: Optimizing Pectin Acid Hydrolysis for Maximum Galacturonic Acid Yield

Welcome to the Technical Support Center. Designed for researchers, carbohydrate chemists, and drug development professionals, this portal provides self-validating protocols, mechanistic troubleshooting, and kinetic optimization strategies for the acid hydrolysis of pectin to D-galacturonic acid (GalA).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we address the fundamental thermodynamic barriers of uronic acid cleavage and provide actionable, field-proven solutions to maximize your monomeric yields.

The Mechanistic Challenge: Why is Pectin Hydrolysis Difficult?

Acid hydrolysis of pectin is a double-edged sword governed by strict kinetic limitations. The α-(1→4)-glycosidic bonds between GalA residues are highly resistant to acid cleavage compared to the bonds of neutral sugars. Mechanistically, the carboxyl group at the C6 position exerts a strong electron-withdrawing inductive effect, which destabilizes the transition-state carbocation required for acid-catalyzed hydrolysis.

Consequently, harsh conditions are required for complete depolymerization. However, once released, monomeric GalA is thermally and chemically unstable, rapidly degrading into lactones and furfural derivatives. Thus, the destruction rate of free GalA can easily exceed its release rate from the polymer matrix (1)[1]. Optimization is strictly a kinetic balancing act.

Figure 2: Sequential kinetic pathway of pectin depolymerization and GalA degradation.

Standardized Protocol: Kinetically Optimized Acid Hydrolysis

To overcome the degradation barrier, we utilize a kinetically monitored sulfuric acid (

Objective: Maximize D-galacturonic acid recovery while minimizing lactone formation.

Reagents: Purified pectin biomass, 1.0 M

Step-by-Step Methodology:

-

Substrate Preparation: Accurately weigh 10.0 mg of dried pectin biomass into a heavy-walled 10 mL borosilicate glass pressure-resistant reaction vial.

-

Acid Addition: Add 1.0 mL of 1.0 M

to the vial. -

Hydrolysis: Seal the vial under nitrogen to prevent oxidative degradation. Submerge in a pre-heated thermoblock at 100°C for exactly 90 minutes.

-

Termination: Immediately plunge the vial into an ice-water bath (0°C) for 5 minutes to halt the hydrolysis kinetics.

-

Neutralization (Critical): Transfer the hydrolysate to a centrifuge tube. Add equimolar

to precipitate sulfate ions as insoluble-

Causality Note: Removing the acid catalyst prevents the ongoing conversion of GalA into furfural during storage or subsequent chromatographic analysis.

-

-

Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Analyze via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) without derivatization (3)[3].

Troubleshooting Guide